4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium
Description
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium is a heteroaromatic compound featuring two pyridine rings, each substituted with nitro groups and an N-oxide moiety. The molecule’s structure is characterized by its planar geometry, with the nitro groups contributing to strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions. The N-oxide group enhances polarity, making the compound soluble in polar solvents like methanol and dimethyl sulfoxide (DMSO). Its crystallographic parameters, such as bond lengths and angles, are typically resolved using programs like SHELXL , ensuring precise structural validation. The compound’s electronic properties, including charge distribution and resonance stabilization, are critical to its applications in materials science and catalysis.
Properties
IUPAC Name |
4-nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O5/c15-12-4-2-8(14(18)19)6-10(12)9-5-7(13(16)17)1-3-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJOIZFTDVMRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C2=[N+](C=CC(=C2)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402096 | |
| Record name | 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84175-12-2 | |
| Record name | 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium typically involves the nitration of pyridine derivatives. One common method includes the reaction of 4-nitropyridine with nitric acid under controlled conditions to introduce the nitro group at the desired position . The reaction conditions often require careful temperature control and the use of a catalyst to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, leading to more efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Overview
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium (CAS No. 84175-12-2) is a heterocyclic compound characterized by its pyridine ring and nitro substitutions. Its unique structure imparts significant chemical reactivity and potential biological activity, making it a valuable compound in various scientific fields.
Chemistry
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium serves as a building block for synthesizing more complex heterocyclic compounds. Its reactive nitro groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
Research has indicated potential antimicrobial properties of this compound. Studies are ongoing to assess its effectiveness against various pathogens and its mechanism of action, which may involve the generation of reactive oxygen species (ROS) that affect cellular processes.
Medicine
This compound is being explored for its applications in drug development , particularly in creating pharmaceuticals with targeted biological activities. Its ability to interact with enzymes and proteins suggests potential therapeutic uses.
Industry
In industrial settings, it is utilized in the production of dyes and pigments , leveraging its vibrant color properties and chemical stability.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can interact with enzymes and proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Compared to simpler nitro-pyridine derivatives (e.g., 4-nitropyridine or 3-nitropyridine N-oxide), 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium exhibits enhanced conjugation due to the fused pyridine-N-oxide system. This extended conjugation lowers the LUMO energy, as evidenced by computational studies, making it more electrophilic than mono-nitro analogues. In contrast, compounds like (S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-1-((4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoyl)-L-isoleucyl)pyrrolidine-2-carboxamide (7p) lack nitro groups but feature amide and pyrimidine substituents, resulting in distinct electronic profiles dominated by hydrogen-bonding interactions rather than nitro-induced polarization.
Hydrogen Bonding and Crystal Packing
The nitro and N-oxide groups in 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium facilitate robust hydrogen-bonding networks, akin to patterns observed in Etter’s graph-set analysis . These interactions often form cyclic R₂²(8) motifs, contrasting with the amide-driven β-sheet-like packing in peptide-based compounds like 7p and 7q . For example, while 7p exhibits additional NMR peaks due to rotameric states , the target compound’s rigidity minimizes such conformational variability, leading to sharper spectral data.
Physicochemical Properties
The higher melting point of 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium compared to 7p reflects stronger crystal lattice forces from nitro and N-oxide interactions. Its solubility profile aligns with polar solvents, unlike 7p, which partitions uniquely in methanol/dichloromethane mixtures due to amphiphilic side chains.
Methodological Considerations
Structural analyses of 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium rely on crystallographic tools like SHELX for refinement and WinGX/ORTEP for visualization . Hydrogen-bonding patterns are interpreted using graph-set theory , distinguishing it from peptide-based systems analyzed via NMR .
Biological Activity
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium (CAS No: 84175-12-2) is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N4O5. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies.
Molecular Structure
The structure of 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium consists of a pyridine ring substituted with nitro groups and an oxidopyridine moiety. The presence of multiple nitro groups contributes to its reactivity and potential biological effects.
Table of Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H6N4O5 |
| Molecular Weight | 246.18 g/mol |
| CAS Number | 84175-12-2 |
| Solubility | Soluble in water |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium exhibit significant antimicrobial activity. For instance, derivatives of nitropyridine have been shown to inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .
Anticancer Activity
Research has demonstrated that certain nitro-containing heterocycles can induce apoptosis in cancer cells. A study involving similar compounds indicated that they could inhibit tumor growth by disrupting cellular processes in cancerous cells . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection, particularly against neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of neuroinflammation are proposed mechanisms through which these compounds exert their protective effects .
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitropyridine derivatives, including 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for antibiotic development .
Neuroprotective Mechanism Investigation
In a separate investigation, researchers explored the neuroprotective effects of nitropyridine derivatives on neuronal cell lines exposed to oxidative stress. The study found that these compounds significantly reduced cell death and preserved mitochondrial function, suggesting their potential utility in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4-nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium?
- Synthesis : Use multi-step nitration and oxidation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, followed by oxidation with H₂O₂). Monitor reaction progress via TLC or HPLC.
- Characterization : Employ FTIR (to confirm nitro and pyridinium groups), UV-Vis spectroscopy (to assess π-π* transitions), and elemental analysis. For structural confirmation, single-crystal X-ray diffraction (SC-XRD) is essential .
- Safety : Follow protocols for handling nitro compounds (e.g., avoid open flames, use PPE) as outlined in safety data sheets for structurally similar compounds .
Q. How do I resolve discrepancies in crystallographic data during structure refinement?
- Use software suites like SHELXL for small-molecule refinement, which allows iterative adjustment of anisotropic displacement parameters and hydrogen atom positioning. Cross-validate with Mercury CSD to compare packing patterns and intermolecular interactions against databases .
- For unresolved thermal motion or disorder, apply restraints or constraints based on chemical intuition (e.g., rigid-body refinement for aromatic systems) .
Advanced Research Questions
Q. What strategies optimize the refinement of anisotropic displacement parameters (ADPs) in highly nitrated pyridinium derivatives?
- Experimental Design : Collect high-resolution SC-XRD data (≤ 0.8 Å resolution) to reduce ADP uncertainties. Use low-temperature measurements (e.g., 100 K) to minimize thermal motion .
- Software Tools : In SHELXL , apply the "SIMU" and "DELU" restraints to model correlated motion in nitro groups. For severe disorder, split the model into partial occupancies and refine with "PART" instructions .
Q. How do electronic effects of nitro groups influence the molecular geometry and packing of this compound?
- Geometry Analysis : Calculate bond lengths and angles using WinGX/ORTEP . Nitro groups induce electron withdrawal, leading to elongation of adjacent C–N bonds (e.g., C–N in pyridinium ring ≈ 1.34–1.38 Å) .
- Packing Interactions : Use Mercury CSD to identify π-stacking (3.5–4.0 Å interplanar distances) and C–H···O hydrogen bonds (2.2–2.5 Å) between nitro and pyridinium moieties. These interactions stabilize the lattice despite steric hindrance .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Case Example : If FTIR suggests a nitro group but SC-XRD shows partial occupancy, perform Hirshfeld surface analysis to quantify intermolecular interactions. Validate with solid-state NMR to detect dynamic disorder.
- Methodology : Cross-correlate data using Mercury CSD ’s void visualization to assess crystal packing efficiency. Discrepancies may arise from polymorphism or solvent inclusion .
Data Management & Reproducibility
Q. What frameworks ensure reproducibility in synthesizing and analyzing this compound?
- Documentation : Use the CIF (Crystallographic Information File) format to archive SC-XRD data, including refinement parameters and residual electron density maps .
- Open Data : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like the Crystallography Open Database (COD) .
Tables for Key Parameters
| Property | Typical Value | Method | Reference |
|---|---|---|---|
| C–N bond length (pyridinium) | 1.34–1.38 Å | SC-XRD (SHELXL) | |
| π-Stacking distance | 3.5–4.0 Å | Mercury CSD | |
| Nitro group torsion angle | 5–15° | WinGX/ORTEP |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
